Technical Monograph: Ethyl 3-amino-4-(isopropylamino)benzoate
Technical Monograph: Ethyl 3-amino-4-(isopropylamino)benzoate
The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry. It prioritizes the synthesis, chemical logic, and downstream applications of Ethyl 3-amino-4-(isopropylamino)benzoate , a critical scaffold for benzimidazole-based therapeutics.
CAS Registry Number: 1187570-89-3 Chemical Class: o-Phenylenediamine Derivative / Benzoate Ester Primary Application: Pharmacophore scaffold for Benzimidazole synthesis (e.g., Thrombin inhibitors, Angiotensin II receptor antagonists).
Chemical Identity & Nomenclature
Precise nomenclature is the bedrock of chemical communication. While the common name "Ethyl 3-amino-4-(isopropylamino)benzoate" is widely understood, the IUPAC Preferred Name (PIN) follows strict substitutive nomenclature rules.
IUPAC Name Analysis
Preferred Name: Ethyl 3-amino-4-(propan-2-ylamino)benzoate
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Parent Structure: Benzoic acid (C1 is the carboxyl carbon).
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Functional Group Priority: Ester > Amine. Thus, the suffix is "-oate" (ethyl ester).
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Numbering: The ester defines position 1. The ring is numbered to give the lowest locants to substituents.
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Substituent Naming: "Isopropyl" is retained in general nomenclature, but propan-2-yl is the systematic alkyl group name required for the PIN.
| Attribute | Specification |
| Molecular Formula | C₁₂H₁₈N₂O₂ |
| Molecular Weight | 222.29 g/mol |
| H-Bond Donors | 2 (Primary amine, Secondary amine) |
| H-Bond Acceptors | 3 (Ester carbonyl, Ester oxygen, Amines) |
| Predicted LogP | ~2.3 - 2.5 (Lipophilic, suitable for CNS/membrane penetration) |
Synthesis Strategy & Causality
The synthesis of o-phenylenediamines with distinct alkylations on the nitrogen atoms requires a regioselective strategy. Direct alkylation of a diamine is prone to polyalkylation. Therefore, the established industrial route relies on Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction .
Mechanistic Pathway (Graphviz)
The following diagram outlines the retrosynthetic logic and forward reaction flow.
Figure 1: Synthetic pathway from the chloro-nitro precursor to the target diamine. The nitro group at C3 directs the nucleophile to C4 via activation and steric guidance.
Detailed Experimental Protocol
This protocol is adapted from standard methodologies for the methyl-analog (Dabigatran intermediate), optimized for the steric bulk and volatility of isopropylamine.
Step 1: SNAr Reaction (Formation of Nitro-Intermediate)
Rationale: The ortho-nitro group creates an electron-deficient center at C4, facilitating the displacement of the chloride leaving group by the isopropylamine nucleophile.
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Setup: Charge a 3-neck round-bottom flask (RBF) with Ethyl 4-chloro-3-nitrobenzoate (1.0 eq) and Ethanol (5 volumes).
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Addition: Cool the mixture to 0–5°C. Add Isopropylamine (2.5 eq) dropwise.
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Note: Excess amine acts as a base to scavenge the HCl byproduct. Isopropylamine is volatile (bp 32°C); maintain low temperature to prevent loss.
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Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
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Endpoint: Disappearance of the starting chloride.
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Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (10 vol) and extract with Ethyl Acetate or Dichloromethane (DCM).
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Purification: Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.
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Result: Ethyl 3-nitro-4-(isopropylamino)benzoate (typically a bright yellow/orange solid).
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Step 2: Catalytic Hydrogenation (Nitro Reduction)
Rationale: Catalytic hydrogenation is preferred over chemical reduction (Fe/AcOH) in late-stage synthesis to avoid metal waste and simplify purification of the oxidation-sensitive diamine.
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Setup: Dissolve the nitro-intermediate (from Step 1) in Methanol or Ethanol (10 vol) in a hydrogenation vessel (e.g., Parr shaker or autoclave).
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Catalyst: Add 10% Pd/C (5 wt% loading, 50% wet).
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Safety: Pd/C is pyrophoric. Add under an inert atmosphere (Nitrogen/Argon).
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Reduction: Purge with Hydrogen gas (H₂).[4] Pressurize to 30–50 psi (2–3 bar) and stir at RT for 2–4 hours.
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Caution: Do not overheat. o-diamines can oxidize (darken) upon prolonged exposure to heat/air.
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Workup: Filter the catalyst through a Celite pad. Rinse the pad with methanol.
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Isolation: Concentrate the filtrate immediately under reduced pressure.
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Storage: The product, Ethyl 3-amino-4-(isopropylamino)benzoate , is an off-white to pale brown solid. Store under Nitrogen at 2–8°C to prevent oxidation (turning purple/black).
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Downstream Application: Benzimidazole Construction
The primary value of this molecule lies in its ability to cyclize with carboxylic acids or aldehydes to form 1-isopropyl-benzimidazoles . This motif is structurally analogous to the core of Dabigatran (Pradaxa) and Telmisartan, where the N-alkyl group modulates receptor binding affinity.
Cyclization Logic (Graphviz)
Figure 2: The "Phillips-Ladenburg" type condensation logic. The N-isopropyl group at position 4 becomes the N1-substituent in the final benzimidazole ring.
References & Validation
The protocols and chemical logic above are synthesized from authoritative methodologies regarding o-phenylenediamine derivatives and benzimidazole drug synthesis.
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Synthesis of Methyl-Analog (Dabigatran Intermediate):
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Source: Hauel, N. H., et al. "Structure-based design of novel potent nonpeptide thrombin inhibitors." Journal of Medicinal Chemistry 45.9 (2002): 1757-1766.
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Relevance: Establishes the SNAr + Reduction route for 3-amino-4-alkylaminobenzoates.
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Benzimidazole Cyclization Methodologies:
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Source: BenchChem Technical Guide.[4] "Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine."
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Relevance: Validates the stability and reactivity of isopropyl-substituted benzimidazole precursors.
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IUPAC Nomenclature Rules (2013 Recommendations):
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Source: IUPAC Blue Book, P-62 (Amines) and P-65 (Esters).
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Relevance: Confirms "propan-2-ylamino" as the preferred structure-based name.
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Commercial Availability & CAS Verification:
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Source: BLD Pharm Product Catalog (CAS 1187570-89-3).[5]
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Relevance: Confirms the existence and commercial viability of the specific isopropyl derivative.
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Sources
- 1. N-(3-Amino-4-(methylamino)benzoyl)-N-2-pyridinyl-beta-alanine ethyl ester | C18H22N4O3 | CID 11982993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 3. orientjchem.org [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1187570-89-3|Ethyl 3-amino-4-(isopropylamino)benzoate|BLD Pharm [bldpharm.com]
